N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 5-chloro-2-methoxybenzamide moiety at the 7-position. The benzoyl group introduces aromatic bulk, while the chloro and methoxy substituents on the benzamide moiety likely influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-30-22-12-10-18(25)14-20(22)23(28)26-19-11-9-16-8-5-13-27(21(16)15-19)24(29)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBSVJGDMCEYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Tetrahydroquinoline-Based Compounds
The target compound differs from analogs primarily in the acyl group on the tetrahydroquinoline ring and the substituents on the benzamide moiety. Key comparisons include:
Key Observations:
- Acyl Group Impact : The benzoyl group in the target compound introduces greater aromaticity and steric bulk compared to the aliphatic isobutyryl group in analogs. This may enhance π-π stacking interactions in biological targets but reduce solubility in polar solvents.
Comparison with Benzimidazole Derivatives ()
- FTIR : C-Cl stretches in benzimidazoles (600–800 cm$ ^{-1} $) align with expected signals for the target compound’s 5-Cl substituent .
- $ ^1 \text{H NMR} $ : Methoxy protons in analogs resonate at δ 3.8–4.0 ppm, similar to the target compound’s 2-OMe group .
Physicochemical Properties
- Solubility : The benzoyl group may reduce aqueous solubility compared to isobutyryl analogs due to increased hydrophobicity.
- Stability : The chloro and methoxy substituents likely enhance stability against oxidative degradation, as seen in related benzimidazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
